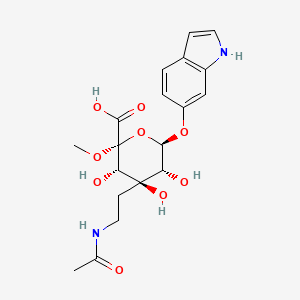

6-Hydroxymelatonin glucuronide

描述

6-Hydroxymelatonin glucuronide is a naturally occurring metabolite of melatonin, which is a hormone primarily produced by the pineal gland in the brain. This compound is formed through the hydroxylation of melatonin at the 6th position, followed by glucuronidation. It plays a significant role in the metabolism and excretion of melatonin in the body .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxymelatonin glucuronide involves two main steps:

Hydroxylation of Melatonin: Melatonin is first hydroxylated at the 6th position by the enzyme cytochrome P450 1A2 (CYP1A2) to form 6-hydroxymelatonin.

Glucuronidation: The 6-hydroxymelatonin is then conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant enzymes to catalyze the hydroxylation and glucuronidation reactions. The process is optimized for high yield and purity, often involving bioreactors and controlled reaction conditions to ensure efficient conversion of melatonin to its glucuronide form.

Types of Reactions:

Oxidation: this compound can undergo further oxidation reactions, although these are less common.

Reduction: Reduction reactions are not typically associated with this compound.

Substitution: The glucuronide moiety can be substituted under specific conditions, although this is not a primary reaction pathway.

Common Reagents and Conditions:

Oxidation: Reactive oxygen species (ROS) can oxidize this compound, although this is not a primary metabolic pathway.

Substitution: Specific chemical reagents can be used to substitute the glucuronide moiety, but this is not commonly done in biological systems.

Major Products Formed: The primary product formed from the metabolism of melatonin is this compound. Further metabolism can lead to the formation of other minor metabolites, but these are less significant .

科学研究应用

6-Hydroxymelatonin glucuronide has several important applications in scientific research:

Chemistry: It is used as a marker for studying the metabolism of melatonin and its derivatives.

Biology: Researchers study its role in circadian rhythms and its impact on various physiological processes.

作用机制

6-Hydroxymelatonin glucuronide exerts its effects primarily through its role as a metabolite of melatonin. It binds to melatonin receptors MT1 and MT2, which are involved in regulating sleep-wake cycles and other circadian rhythms. The compound also exhibits antioxidant properties, protecting cells from oxidative stress .

相似化合物的比较

6-Hydroxymelatonin: This is the immediate precursor to 6-hydroxymelatonin glucuronide and shares similar properties.

N-Acetylserotonin: Another metabolite of melatonin, which also has neuroprotective and antioxidant effects.

5-Methoxytryptamine: A related compound with similar biological activities.

Uniqueness: this compound is unique in its role as a major metabolite of melatonin, specifically involved in the excretion and regulation of melatonin levels in the body. Its glucuronide conjugation makes it more water-soluble, facilitating its excretion through urine .

生物活性

6-Hydroxymelatonin glucuronide (6-HMG) is a significant metabolite of melatonin, a hormone primarily involved in the regulation of circadian rhythms. This compound is produced through the hydroxylation of melatonin followed by conjugation with glucuronic acid, facilitating its excretion from the body. Understanding the biological activity of 6-HMG is crucial for elucidating melatonin's pharmacokinetics and its physiological roles.

Metabolism and Formation

The metabolism of melatonin to 6-HMG occurs predominantly in the liver and kidneys. The initial step involves the hydroxylation of melatonin to form 6-hydroxymelatonin (6-HM), which can then undergo phase II metabolism, resulting in either sulfate or glucuronide conjugation. Studies have shown that 6-HMG is the most abundant metabolite found in mouse urine, comprising up to 88% of total melatonin metabolites in specific strains of mice .

Key Metabolic Pathways

- Cytochrome P450 Enzymes : Melatonin is primarily metabolized by CYP1A2, CYP1A1, and CYP1B1 enzymes, leading to the formation of 6-HM .

- Conjugation : Following hydroxylation, 6-HM can be conjugated to form 6-HMG or 6-sulfatoxymelatonin, with significant differences observed between species regarding the predominant conjugate formed .

Antioxidant Properties

6-Hydroxymelatonin and its derivatives, including 6-HMG, exhibit potent antioxidant properties. They are capable of scavenging free radicals and reducing oxidative stress within cells. Studies have demonstrated that both N-acetylserotonin and 6-HM provide protective effects against oxidative damage, suggesting that their metabolites may also contribute to neuroprotection and cardioprotection .

Circadian Rhythm Regulation

Melatonin and its metabolites play a crucial role in modulating circadian rhythms. The conversion of melatonin into 6-HMG may influence various physiological processes linked to sleep-wake cycles. The urinary ratio of 6-HMG to melatonin has been proposed as a potential biomarker for assessing CYP1A2 activity, which is integral to understanding individual variations in circadian rhythm regulation .

Case Study 1: Metabolomic Analysis in Mice

A study utilizing metabolomic profiling indicated that 6-HMG was the predominant metabolite in mouse urine, accounting for significant percentages across different mouse strains (CBA, C57/BL6, and 129Sv) . This study highlighted the metabolic pathways leading to 6-HMG formation and demonstrated its abundance relative to other metabolites.

Case Study 2: Human Urinary Analysis

Research involving human subjects showed that the urinary excretion patterns of melatonin and its metabolites, including 6-HMG, correlate with sleep quality and duration. A study analyzing overnight urine samples from healthy volunteers established significant correlations between melatonin intake and urinary levels of its metabolites . This suggests that monitoring these metabolites could provide insights into sleep disorders.

Research Findings Summary

属性

IUPAC Name |

(2S,3S,4R,5R,6R)-4-(2-acetamidoethyl)-3,4,5-trihydroxy-6-(1H-indol-6-yloxy)-2-methoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O9/c1-10(22)20-8-6-18(27)14(23)15(30-19(28-2,16(18)24)17(25)26)29-12-4-3-11-5-7-21-13(11)9-12/h3-5,7,9,14-16,21,23-24,27H,6,8H2,1-2H3,(H,20,22)(H,25,26)/t14-,15+,16-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFAMHIWAGQWGO-CTRAYCPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1(C(C(OC(C1O)(C(=O)O)OC)OC2=CC3=C(C=C2)C=CN3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC[C@]1([C@H]([C@@H](O[C@@]([C@H]1O)(C(=O)O)OC)OC2=CC3=C(C=C2)C=CN3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241639 | |

| Record name | 6-Hydroxymelatonin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94840-69-4 | |

| Record name | 6-Hydroxymelatonin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094840694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxymelatonin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。